molecular formula C15H12BrFN2O2 B3614661 N-(4-BROMO-2-FLUOROPHENYL)-4-ACETAMIDOBENZAMIDE

N-(4-BROMO-2-FLUOROPHENYL)-4-ACETAMIDOBENZAMIDE

Cat. No.: B3614661
M. Wt: 351.17 g/mol
InChI Key: ZRVYXNXWRDBGAA-UHFFFAOYSA-N
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Description

N-(4-BROMO-2-FLUOROPHENYL)-4-ACETAMIDOBENZAMIDE is a chemical compound with the molecular formula C13H9BrFNO. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of bromine and fluorine atoms attached to a benzamide structure, which imparts unique chemical properties.

Properties

IUPAC Name

4-acetamido-N-(4-bromo-2-fluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrFN2O2/c1-9(20)18-12-5-2-10(3-6-12)15(21)19-14-7-4-11(16)8-13(14)17/h2-8H,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRVYXNXWRDBGAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMO-2-FLUOROPHENYL)-4-ACETAMIDOBENZAMIDE typically involves the reaction of 4-bromo-2-fluoroaniline with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity. The reaction can be represented as follows:

4-Bromo-2-fluoroaniline+Acetic anhydrideN-(4-Bromo-2-fluorophenyl)acetamide\text{4-Bromo-2-fluoroaniline} + \text{Acetic anhydride} \rightarrow \text{N-(4-Bromo-2-fluorophenyl)acetamide} 4-Bromo-2-fluoroaniline+Acetic anhydride→N-(4-Bromo-2-fluorophenyl)acetamide

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-(4-BROMO-2-FLUOROPHENYL)-4-ACETAMIDOBENZAMIDE undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

The major products formed from these reactions include substituted derivatives, oxidized or reduced forms of the compound, and hydrolyzed products such as carboxylic acids and amines.

Scientific Research Applications

N-(4-BROMO-2-FLUOROPHENYL)-4-ACETAMIDOBENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-BROMO-2-FLUOROPHENYL)-4-ACETAMIDOBENZAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Bromo-4-fluorophenyl)acetamide
  • N-(4-Fluorophenyl)-2-bromoacetamide
  • N-(4-Bromo-2-fluorophenyl)acetamide

Uniqueness

N-(4-BROMO-2-FLUOROPHENYL)-4-ACETAMIDOBENZAMIDE is unique due to its specific substitution pattern of bromine and fluorine atoms, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications where other similar compounds may not be as effective.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-BROMO-2-FLUOROPHENYL)-4-ACETAMIDOBENZAMIDE
Reactant of Route 2
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N-(4-BROMO-2-FLUOROPHENYL)-4-ACETAMIDOBENZAMIDE

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